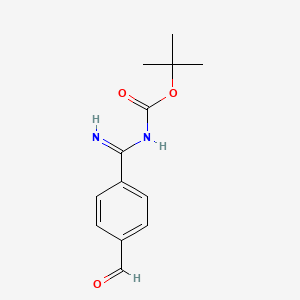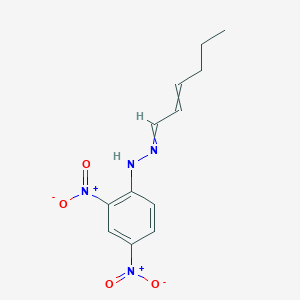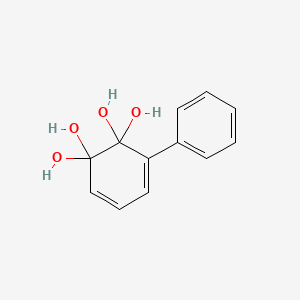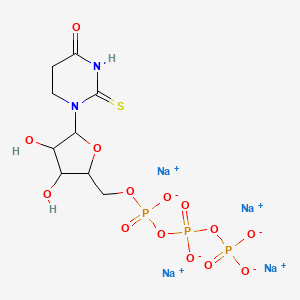
2-thio-UTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thio-UTP, also known as 2-thiouridine-5’-triphosphate, is a modified ribonucleoside triphosphate. It is a sulfur-containing analog of uridine triphosphate, where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-UTP typically involves the chemical modification of uridine triphosphate. One common method includes the reaction of uridine triphosphate with a sulfurizing agent under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thio-UTP undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Acids/Enzymes: Hydrochloric acid or phosphatases for hydrolysis reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Formation of uridine monophosphate and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
2-Thio-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Investigated for its potential in therapeutic mRNA synthesis due to its reduced immunogenicity.
Industry: Used in the production of modified RNA for various biotechnological applications .
Wirkmechanismus
2-Thio-UTP exerts its effects primarily through its interaction with purinergic receptors, specifically the P2Y2 receptor. It acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various cellular responses, including the regulation of gene expression and protein synthesis. The compound has been shown to reduce pro-fibrotic gene expression and inhibit the activation of RNA-dependent protein kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine Triphosphate (UTP): The unmodified form of 2-thio-UTP.
2-Thio-CTP: A sulfur-containing analog of cytidine triphosphate.
2-Thio-GTP: A sulfur-containing analog of guanosine triphosphate.
Uniqueness
This compound is unique due to its sulfur modification, which imparts distinct chemical and biological properties. Unlike its unmodified counterpart, this compound exhibits reduced immunogenicity and enhanced stability, making it particularly valuable in therapeutic mRNA synthesis and other biotechnological applications .
Eigenschaften
Molekularformel |
C9H13N2Na4O14P3S |
|---|---|
Molekulargewicht |
590.15 g/mol |
IUPAC-Name |
tetrasodium;[[[3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
SHTFJNDNAFXDKG-UHFFFAOYSA-J |
Kanonische SMILES |
C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)


![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
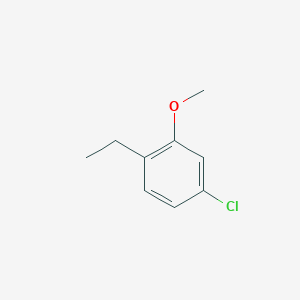
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
